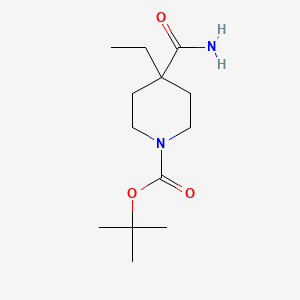

1-Boc-4-ethylpiperidine-4-carboxamide

カタログ番号 B581256

CAS番号:

1082768-73-7

分子量: 256.346

InChIキー: GSBQTPOLQGKZDV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1082768-73-7. It has a molecular weight of 256.35 and its IUPAC Name is tert-butyl 4-(aminocarbonyl)-4-ethyl-1-piperidinecarboxylate . It appears as a white powder .

Molecular Structure Analysis

The InChI Code for 1-Boc-4-ethylpiperidine-4-carboxamide is 1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) .Physical And Chemical Properties Analysis

1-Boc-4-ethylpiperidine-4-carboxamide is a white powder . It has a molecular weight of 256.35 .科学的研究の応用

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

- The directed lithiation of Boc-protected derivatives of 5-aminopyridines has been utilized in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-ones. Boc-protected aminopyridines were found to provide optimal results in these syntheses, highlighting the utility of Boc derivatives in the directed lithiation process (Rewcastle et al., 1996).

Synthesis of Enantiopure 1,3-oxazolidin-2-ones

- The amide moiety of enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides was modified and protected with N-Boc to form enantiopure 2-(Boc-aminomethyl)aziridines. This process facilitated the stereospecific and regioselective formation of 5-(aminomethyl)-1,3-oxazolidin-2-ones, illustrating the crucial role of Boc in achieving stereospecificity and regioselectivity (Morán-Ramallal et al., 2008).

Synthesis of N-Quinolyl Biaryl Carboxamides

- N-Quinolyl biaryl carboxamides exhibit notable biological properties. A general protocol for the preparation of these compounds involves microwave-assisted Suzuki-Miyaura cross-coupling reaction and N-Boc deprotection. The protocol does not require acids and produces N-quinolyl 3'/4'-biaryl carboxamides with high yields, indicating the significance of Boc in the synthesis of biologically important compounds (Huang et al., 2016).

Peptide Chemistry

- In peptide chemistry, Boc (tert-butyloxycarbonyl) has been identified as a protecting group for carboxamide. Novel L-asparagine and L-glutamine derivatives were synthesized with carboxamide nitrogen acylated by urethane-type protecting groups like Boc. These derivatives can be deprotected by specific methods, showcasing the role of Boc in protecting groups during peptide synthesis (Sakura et al., 1985).

Synthesis of 1,4-Diazocanes

- Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a crown-shaped scaffold, was prepared with orthogonal protection (Boc at N-4 and methyl ester at 6-CO2H). This process was used for the diversification of the building block, highlighting the role of Boc in the preparation of structurally complex scaffolds for chemical synthesis (Penning & Christoffers, 2012).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethylpiperidine-4-carboxamide | |

CAS RN |

1082768-73-7 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

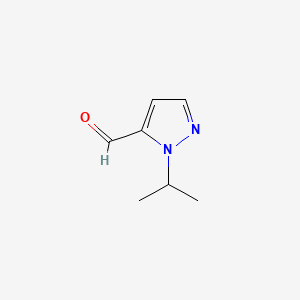

1-Isopropyl-1H-pyrazole-5-carbaldehyde

100305-93-9

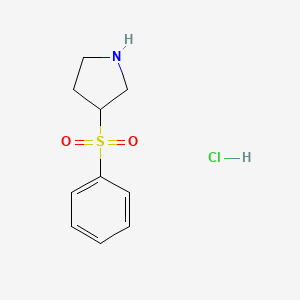

3-(Phenylsulfonyl)pyrrolidine hydrochloride

1003562-01-3

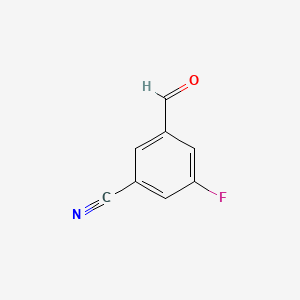

3-Fluoro-5-formylbenzonitrile

1003708-42-6

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)